N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine is an organic compound with significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and biological studies. This compound is characterized by its complex molecular structure and unique functional groups, which contribute to its reactivity and biological activity.
N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine belongs to the class of amines, specifically secondary amines, due to the presence of two organic substituents attached to the nitrogen atom. Its structure includes aromatic rings and ether functionalities, which are typical of many biologically active compounds.
The synthesis of N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine typically involves multi-step organic reactions. One common approach includes the reaction of 3-(2-methoxyethoxy)aniline with 2-(3-methylphenoxy)propylamine. This reaction is often conducted under controlled conditions to ensure high yield and purity.
Key steps in the synthesis may involve:
The molecular formula for N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine is C19H25NO3. Its structure can be represented using various notations:
InChI=1S/C19H25NO3/c1-15-6-4-9-19(12-15)23-16(2)14-20-17-7-5-8-18(13-17)22-11-10-21-3/h4-9,12-13,16,20H,10-11,14H2,1-3H3
CC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCCOC
The molecular weight of this compound is approximately 315.4 g/mol. The presence of methoxy and phenoxy groups contributes to its solubility and reactivity profiles .
N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine can participate in several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions (temperature, solvent choice) are crucial for achieving desired outcomes in these reactions .
The mechanism of action for N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine involves its interaction with specific biological targets at the molecular level. This compound may bind to certain proteins or enzymes, potentially altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of use within biological systems.
The compound is typically a solid at room temperature with a melting point that varies based on purity but generally falls within a range conducive to handling in laboratory settings.
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases such as PubChem .
N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine has several applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: